molecular formula C14H10Cl2O2 B6403499 4-Chloro-3-(3-chloro-5-methylphenyl)benzoic acid, 95% CAS No. 1261933-41-8

4-Chloro-3-(3-chloro-5-methylphenyl)benzoic acid, 95%

Cat. No. B6403499
CAS RN: 1261933-41-8
M. Wt: 281.1 g/mol
InChI Key: YCKDDQHVFLVKQQ-UHFFFAOYSA-N
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Description

4-Chloro-3-(3-chloro-5-methylphenyl)benzoic acid, 95% (4C3C5MPA 95%) is an organic compound that is used for its various applications in scientific research. This compound is a white crystalline solid with a molecular weight of 284 g/mol. Its chemical structure consists of a chloro-benzoic acid ring with a 3-chloro-5-methylphenyl substituent. It has a melting point of approximately 86-87°C. 4C3C5MPA 95% is used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

4C3C5MPA 95% has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. It has also been used as a source of chlorine in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of 4C3C5MPA 95% is not fully understood. However, it is believed that the compound acts as an electrophile, forming covalent bonds with nucleophiles. This allows the compound to act as a catalyst in organic synthesis and coordination chemistry.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4C3C5MPA 95% are not well understood. However, it is believed that the compound may have some anti-inflammatory effects, as well as some effects on the metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

4C3C5MPA 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is stable under a wide range of conditions. Furthermore, it is non-toxic and has a low vapor pressure. However, the compound is volatile and can be easily lost if not handled properly.

Future Directions

There are several potential future directions for research involving 4C3C5MPA 95%. These include further study of its biochemical and physiological effects, as well as its potential applications in organic synthesis, coordination chemistry, and drug metabolism. Additionally, further research could be conducted to explore the potential of 4C3C5MPA 95% as a green catalyst, as well as its potential use in the synthesis of other organic compounds.

Synthesis Methods

4C3C5MPA 95% can be synthesized by a two-step process. The first step involves the reaction of 4-chlorobenzoic acid with 3-chloro-5-methylphenol in the presence of a strong acid catalyst. The second step involves the crystallization of the product from a suitable solvent. The yield of the product is typically 95%.

properties

IUPAC Name

4-chloro-3-(3-chloro-5-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-4-10(6-11(15)5-8)12-7-9(14(17)18)2-3-13(12)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKDDQHVFLVKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690345
Record name 3',6-Dichloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261933-41-8
Record name 3',6-Dichloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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